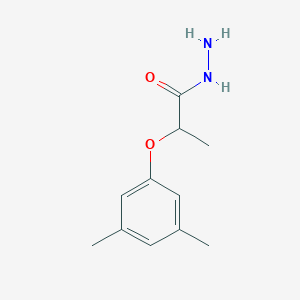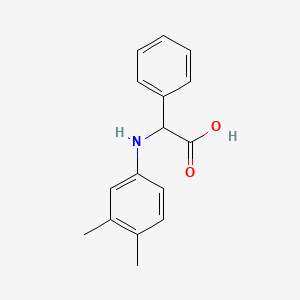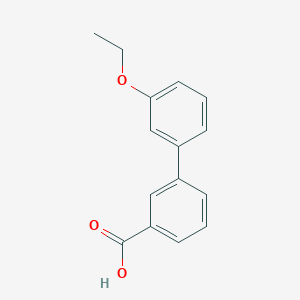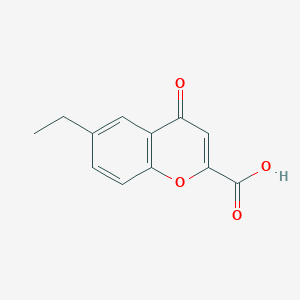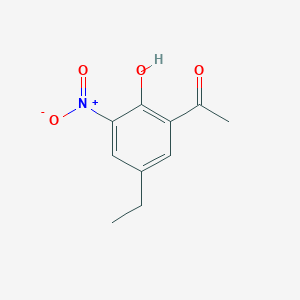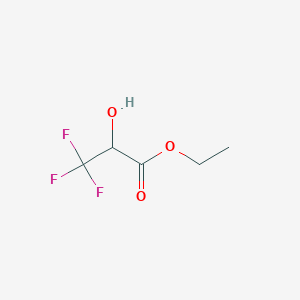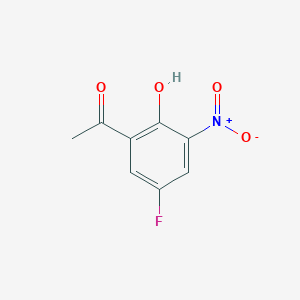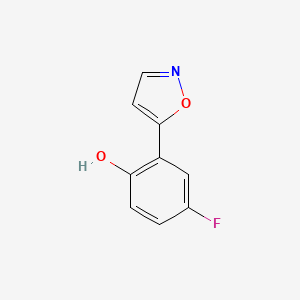
3-tert-Butoxypropionic acid
Overview
Description
3-tert-Butoxypropionic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Iterative Synthesis of Oligodeoxypropionates
3-tert-Butoxypropionic acid is utilized in the iterative synthesis of oligodeoxypropionates, which are common motifs in biologically relevant natural products of polyketide origin. This approach is versatile in synthesizing various diastereomers of trideoxypropionate (Brand, Studte, & Breit, 2009).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, involving 3-tert-butoxy derivatives, are essential intermediates for the asymmetric synthesis of amines. These imines activate for nucleophilic addition and provide a pathway for synthesizing a variety of enantioenriched amines (Ellman, Owens, & Tang, 2002).
Catalytic Asymmetric Synthesis
The compound is used in the catalytic asymmetric synthesis of tert-butyl 3,3-diarylpropanoates, serving as building blocks for various chemical syntheses (Paquin, Stephenson, Defieber, & Carreira, 2005).
Metabolism and Biomarker Studies
- Rat Metabolism Study for Human Exposure Biomarkers: A study suggested 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants, indicating its relevance in environmental health research (Liu & Mabury, 2021).
Material Science and Organic Chemistry
Synthesis and Complexation in Organometallic Chemistry
3-(3-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester was used in the synthesis of new unsymmetrical binaphthol-bridged diphosphite for rhodium-catalyzed hydroformylation in material science (Mikhel et al., 2011).
Regiospecific Synthesis of Hydroxyquinones
It is also utilized in the regiospecific synthesis of substituted hydroxyquinones, demonstrating its role in the creation of specialized organic compounds (Heerding & Moore, 1991).
Other Applications
- Molecular Structure and Spectral Analysis: The compound has been studied for its molecular structure, vibrational spectra, and related properties through quantum chemical calculations and spectroscopic techniques. This research aids in understanding its physical and chemical characteristics (Mathammal et al., 2016).
- Voltammetric Analysis in Food Characterization: The electrochemical behavior of tert-butylhydroxyanisole, a related compound, was studied using a voltammetric platform for the determination in food samples, showcasing the compound's relevance in food safety and quality analysis (Shamsadin-Azad et al., 2019).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-tert-Butoxypropionic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an anti-tumor agent and exhibits antibacterial properties . The compound interacts with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can inhibit or activate specific enzymes, thereby influencing the biochemical pathways in which these enzymes are involved. The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and, consequently, the metabolic flux.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect various types of cells, including cancer cells, where it exhibits anti-tumor activity . By interacting with cell signaling pathways, this compound can alter the expression of genes involved in cell growth and apoptosis, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-tumor activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to specific tissues or organs. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biological effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, it may inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity, with higher concentrations potentially leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZYUJNAHMNZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375431 | |
| Record name | 3-tert-Butoxypropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21150-73-2 | |
| Record name | 3-tert-Butoxypropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


